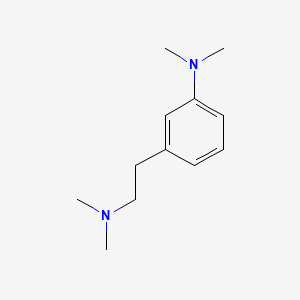

3-(Dimethylamino)-N,N-dimethylbenzeneethanamine

Description

3-(Dimethylamino)-N,N-dimethylbenzeneethanamine (CAS 1126-71-2) is a tertiary amine characterized by a benzene ring substituted with a dimethylaminoethylamine group. It is structurally defined by two dimethylamino (-N(CH₃)₂) moieties: one attached directly to the benzene ring and another on the ethanamine side chain. This compound is commercially available as a research chemical (TRC D461325) and is utilized in organic synthesis and materials science due to its dual amine functionality and electron-donating properties .

Properties

Molecular Formula |

C12H20N2 |

|---|---|

Molecular Weight |

192.30 g/mol |

IUPAC Name |

3-[2-(dimethylamino)ethyl]-N,N-dimethylaniline |

InChI |

InChI=1S/C12H20N2/c1-13(2)9-8-11-6-5-7-12(10-11)14(3)4/h5-7,10H,8-9H2,1-4H3 |

InChI Key |

XZFPNKPHQATKMC-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCC1=CC(=CC=C1)N(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)-N,N-dimethylbenzeneethanamine can be achieved through several methods. One common approach involves the reaction of dimethylamine with a suitable benzene derivative under controlled conditions. For example, the reaction of para-methylacetophenone with dimethylformamide dimethyl acetal can yield the desired compound . Another method involves the cyanoacetylation of amines, where substituted aryl or heteryl amines are treated with alkyl cyanoacetates under various conditions to produce the target compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent evaporation, crystallization, and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)-N,N-dimethylbenzeneethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Substitution: Halogenation or nitration reactions can be carried out using reagents like halogens or nitric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce halogenated or nitrated derivatives .

Scientific Research Applications

3-(Dimethylamino)-N,N-dimethylbenzeneethanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)-N,N-dimethylbenzeneethanamine involves its interaction with molecular targets and pathways within biological systems. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The following compounds share structural similarities with 3-(Dimethylamino)-N,N-dimethylbenzeneethanamine, differing primarily in substituent positions, backbone structure, or functional groups:

Research Findings and Data Trends

Performance in Material Science

- Hydrogel Stability: N-[3-(Dimethylamino)propyl]methacrylamide-based hydrogels exhibit 40% higher tensile strength than those using simpler dimethylamino alcohols, attributed to enhanced crosslinking .

- Catalytic Activity: N,N′-Bis[3-(dimethylamino)propyl]urea reduces polyurethane foam curing time by 30% compared to this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.